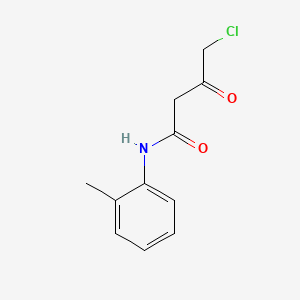
4-Chloro-3-oxo-N-(o-tolyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-784-3 is known as iron (2+) sulphate, compound with glycine (1:2). This compound is a coordination complex where iron (2+) ions are coordinated with glycine molecules and sulfate ions. It is commonly used as a dietary supplement to treat iron deficiency and anemia.
准备方法
Synthetic Routes and Reaction Conditions
Iron (2+) sulphate, compound with glycine (1:2), can be synthesized by reacting ferrous sulfate with glycine in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The reaction can be represented as follows:
FeSO4+2NH2CH2COOH→Fe(NH2CH2COO)2SO4
Industrial Production Methods
In industrial settings, the production of iron (2+) sulphate, compound with glycine (1:2), involves large-scale mixing of ferrous sulfate and glycine under controlled conditions. The reaction is carried out in reactors where temperature, pH, and concentration are carefully monitored to ensure the complete formation of the desired complex. The product is then filtered, dried, and packaged for distribution.
化学反应分析
Types of Reactions
Iron (2+) sulphate, compound with glycine (1:2), undergoes various chemical reactions, including:
Oxidation: The iron (2+) ion can be oxidized to iron (3+) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The glycine ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron (2+) to iron (3+).
Reduction: Reducing agents such as sodium borohydride can be used to reduce iron (3+) back to iron (2+).
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: Iron (3+) complexes.
Reduction: Iron (2+) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Iron (2+) sulphate, compound with glycine (1:2), has several scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on biological systems.
Medicine: Used as an iron supplement to treat iron deficiency and anemia.
Industry: Employed in the production of iron-containing compounds and as a fortifying agent in food products.
作用机制
The primary mechanism of action of iron (2+) sulphate, compound with glycine (1:2), involves the release of iron ions in the body. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The glycine component helps in the absorption and bioavailability of iron. The compound targets various molecular pathways involved in iron metabolism, including the transferrin receptor and ferritin pathways.
相似化合物的比较
Iron (2+) sulphate, compound with glycine (1:2), can be compared with other iron supplements such as:
Iron (2+) sulfate: A common iron supplement but without the glycine component.
Iron (3+) chloride: Another iron supplement with different oxidation states and properties.
Ferrous bisglycinate: A similar compound where iron is chelated with two glycine molecules, offering higher bioavailability.
The uniqueness of iron (2+) sulphate, compound with glycine (1:2), lies in its specific coordination with glycine, which enhances its stability and bioavailability compared to other iron supplements.
属性
CAS 编号 |
84030-14-8 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC 名称 |
4-chloro-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-4-2-3-5-10(8)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI 键 |
ONEXMWICVGEHEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


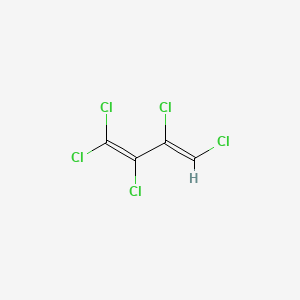


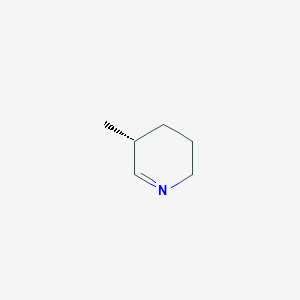
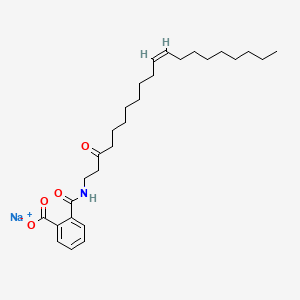
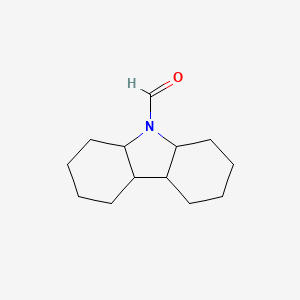
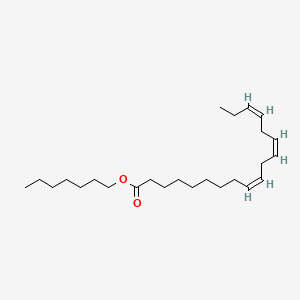
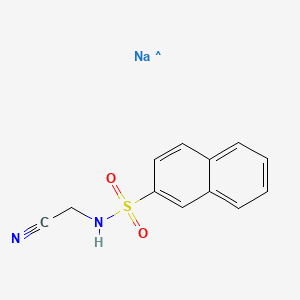
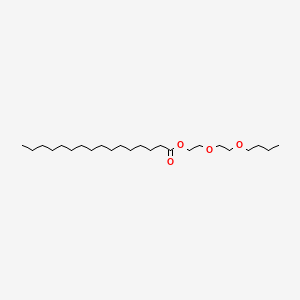

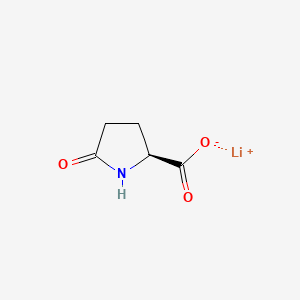
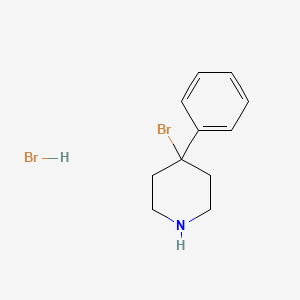
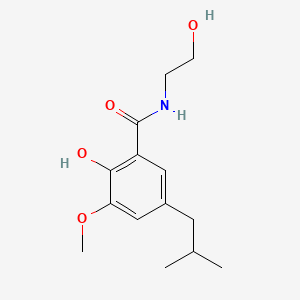
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
